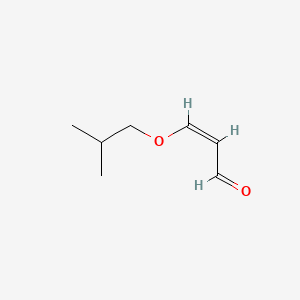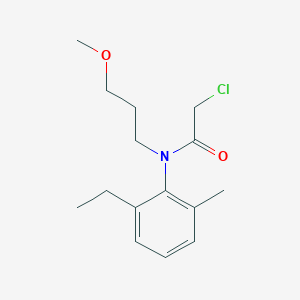
2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine is a chemical compound characterized by its unique structure, which includes a cyclopentane ring substituted with four methyl groups and an imine group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine typically involves the reaction of a suitable cyclopentanone derivative with aniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which is then stabilized by the presence of the phenyl group. Common reagents used in this synthesis include aniline, cyclopentanone, and a suitable acid or base catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as those described for laboratory synthesis. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,5-Tetramethylcyclopentanone: Lacks the imine group and phenyl ring, making it less reactive in certain types of reactions.
N-Phenylcyclopentan-1-imine: Lacks the four methyl groups, which can affect its steric and electronic properties.
Uniqueness
2,2,5,5-Tetramethyl-N-phenylcyclopentan-1-imine is unique due to the presence of both the imine group and the phenyl ring, along with the four methyl groups on the cyclopentane ring. This combination of structural features imparts distinct reactivity and stability, making it valuable in various applications .
Propiedades
Número CAS |
89929-52-2 |
|---|---|
Fórmula molecular |
C15H21N |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-N-phenylcyclopentan-1-imine |
InChI |
InChI=1S/C15H21N/c1-14(2)10-11-15(3,4)13(14)16-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Clave InChI |
DDGSGRHBBPHPFH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1=NC2=CC=CC=C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14373682.png)
![(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14373689.png)

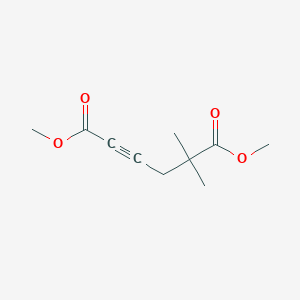
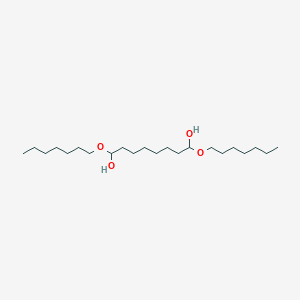
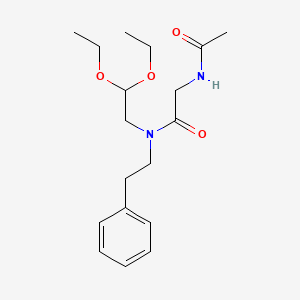

![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
